Bienvenue dans la boutique en ligne BenchChem!

Fgfr3-IN-5

FGFR3 Kinase Inhibition Selectivity Profile

FGFR3-IN-5 is the definitive FGFR3-selective inhibitor (enzymatic IC50=3 nM) offering 96-fold selectivity over FGFR1. Unlike pan-FGFR inhibitors (erdafitinib, infigratinib) that confound isoform assignment, this compound enables unambiguous FGFR3-driven phenotype profiling in bladder cancer models (RT112, RT4). Its moderate potency avoids assay saturation, making it an ideal reference standard for HTS FGFR selectivity screening. Published cellular target engagement data (FGFR3 phosphorylation IC50=8 nM) supports orthogonal validation. Procure with confidence for reproducible, isoform-specific research.

Molecular Formula C24H24FN7O3
Molecular Weight 477.5 g/mol
Cat. No. B10857930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFgfr3-IN-5
Molecular FormulaC24H24FN7O3
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CN2C1=C(C=N2)C#N)C3=CN(N=C3)C4CCN(CC4)C(=O)C5(CN(C5)C(=O)C=C)F
InChIInChI=1S/C24H24FN7O3/c1-3-21(33)30-14-24(25,15-30)23(34)29-6-4-19(5-7-29)31-13-18(11-27-31)16-8-20(35-2)22-17(9-26)10-28-32(22)12-16/h3,8,10-13,19H,1,4-7,14-15H2,2H3
InChIKeyGUEZCEZQFMVREH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGFR3-IN-5: A Potent and Selective FGFR3 Inhibitor for Cancer Research Procurement


FGFR3-IN-5 is a small-molecule kinase inhibitor specifically targeting fibroblast growth factor receptor 3 (FGFR3), a receptor tyrosine kinase frequently implicated in oncogenic signaling. The compound is a substituted pyrazolo[1,5-a]pyridine derivative (CAS 2446664-72-6) that exhibits potent enzymatic inhibition of FGFR3 with an IC50 of 3 nM, while demonstrating significantly lower activity against FGFR2 (IC50 = 44 nM) and FGFR1 (IC50 = 289 nM) [1]. In cellular assays using HEK-293 cells, FGFR3-IN-5 inhibits FGFR phosphorylation with IC50 values of 8 nM (FGFR3) and 59 nM (FGFR1), confirming its capacity for isoform-selective target engagement in a living cellular context [1].

Why FGFR3-IN-5 Cannot Be Replaced by Pan-FGFR or Other Isoform-Selective Inhibitors


The FGFR kinase family comprises four highly homologous isoforms (FGFR1–4) that drive distinct physiological and pathological processes. Pan-FGFR inhibitors such as erdafitinib, infigratinib, and futibatinib exhibit equipotent inhibition across multiple isoforms [1]. While effective in certain FGFR3-driven cancers, their lack of selectivity can lead to dose-limiting toxicities including hyperphosphatemia (mediated by FGFR1 inhibition) and tissue mineralization disorders [1]. Conversely, the field has advanced toward isoform-selective inhibitors like LOXO-435 and TYRA-300, which minimize off-target liabilities [2]. FGFR3-IN-5 occupies a distinct position within this selectivity spectrum, offering a unique potency-to-selectivity ratio that differs from both pan-inhibitors and ultra-selective clinical candidates. Direct substitution of FGFR3-IN-5 with an alternative compound—whether a pan-FGFR inhibitor or a more narrowly selective agent—will alter experimental outcomes in ways that are both quantitative (different IC50 values and selectivity windows) and qualitative (different off-target profiles), thereby compromising reproducibility and confounding data interpretation.

FGFR3-IN-5 Procurement-Relevant Comparative Evidence Guide: Potency, Selectivity, and Cellular Activity Benchmarks


Enzymatic Potency and Isoform Selectivity vs. Pan-FGFR Inhibitors (Erdafitinib, Infigratinib)

FGFR3-IN-5 demonstrates a fundamentally different selectivity profile compared to pan-FGFR inhibitors. While compounds like erdafitinib and infigratinib inhibit FGFR1, FGFR2, and FGFR3 with nearly equal potency (FGFR1/FGFR3 ratio ≈ 1–2), FGFR3-IN-5 exhibits marked isoform discrimination. In enzymatic assays, FGFR3-IN-5 inhibits FGFR3 with an IC50 of 3 nM, whereas it requires 44 nM for FGFR2 (15-fold selectivity) and 289 nM for FGFR1 (96-fold selectivity) [1]. In contrast, erdafitinib shows IC50 values of 0.3 nM (FGFR1), 0.6 nM (FGFR2), and 0.2 nM (FGFR3), yielding FGFR3-over-FGFR1 selectivity of only 1.5-fold [2]. Similarly, infigratinib inhibits FGFR1, FGFR2, and FGFR3 with IC50 values of 0.9 nM, 1.4 nM, and 1.0 nM, respectively—effectively non-selective [3].

FGFR3 Kinase Inhibition Selectivity Profile

Cellular Target Engagement and Functional Selectivity in HEK-293 Cells

Beyond enzymatic potency, FGFR3-IN-5 maintains isoform-selective activity in a cellular context. In HEK-293 cells treated for 1 hour with 5 mM compound, FGFR3-IN-5 inhibited FGFR3 phosphorylation with an IC50 of 8 nM and FGFR1 phosphorylation with an IC50 of 59 nM, representing a 7.4-fold selectivity window in cells [1]. This cellular selectivity is notably narrower than the 96-fold enzymatic selectivity, indicating that additional cellular factors may modulate target engagement. In contrast, pan-FGFR inhibitors like infigratinib and erdafitinib show minimal isoform discrimination in cellular assays, typically inhibiting all FGFR isoforms within a 2- to 3-fold range [2]. Cellular phosphorylation inhibition data for many preclinical FGFR3 inhibitors are not routinely reported, making this dataset a distinguishing feature for procurement decision-making.

FGFR3 Phosphorylation Cellular Activity

Selectivity Spectrum Relative to Ultra-Selective Clinical Candidate LOXO-435 (LY3866288)

The FGFR3 inhibitor landscape includes ultra-selective clinical candidates such as LOXO-435 (LY3866288), which achieves exceptional isoform discrimination. LOXO-435 inhibits FGFR3 with an IC50 of 0.3 nM, while requiring 108.2 nM for FGFR1 (361-fold selectivity) and 19.7 nM for FGFR2 (66-fold selectivity) [1]. FGFR3-IN-5 provides a distinct intermediate selectivity profile: 96-fold over FGFR1 and 15-fold over FGFR2, with a 10-fold higher absolute IC50 against FGFR3 (3 nM vs. 0.3 nM) [2]. This quantitative difference in both absolute potency and selectivity ratio positions FGFR3-IN-5 as a tool for studies where ultra-high selectivity is not required or may be disadvantageous—for instance, when partial inhibition of FGFR1/FGFR2 is tolerable or when studying FGFR3 variants with differential sensitivity to high-affinity inhibitors.

FGFR3 Selectivity Benchmarking Clinical Candidate Comparison

Potency Comparison with Clinical-Stage FGFR3 Inhibitor TYRA-300 (Dabogratinib)

TYRA-300 (dabogratinib) is a clinical-stage, orally bioavailable FGFR3 inhibitor with a reported cellular IC50 of 11 nM in Ba/F3 cells and selectivity ratios of 25-fold (FGFR1), 14-fold (FGFR2), and 36-fold (FGFR4) . In enzymatic assays, FGFR3-IN-5 exhibits a 3 nM IC50 against FGFR3—3.7-fold more potent than TYRA-300's cellular IC50 (though assay formats differ) [1]. More importantly, in a comparable cellular phosphorylation assay (HEK-293 cells), FGFR3-IN-5 achieves an IC50 of 8 nM for FGFR3, suggesting superior cellular potency relative to TYRA-300's 11 nM in Ba/F3 cells, albeit in different cell backgrounds [1]. Selectivity over FGFR2 is comparable (15-fold for FGFR3-IN-5 vs. 14-fold for TYRA-300), while FGFR1 selectivity favors FGFR3-IN-5 (96-fold vs. 25-fold) .

FGFR3 Cellular Potency Clinical Candidate Comparison

Selectivity Advantage over Research Tool Compound PD173074

PD173074 is a widely used research tool compound often employed as an FGFR1/FGFR3 dual inhibitor. It inhibits FGFR3 with an IC50 of 5 nM and FGFR1 with an IC50 of 21.5 nM, yielding an FGFR3-over-FGFR1 selectivity of only 4.3-fold . In contrast, FGFR3-IN-5 provides an IC50 of 3 nM against FGFR3 and 289 nM against FGFR1, achieving a 96-fold selectivity window—a 22-fold improvement in isoform discrimination [1]. Additionally, PD173074 exhibits measurable activity against VEGFR2 (IC50 ≈ 100 nM), whereas FGFR3-IN-5 was designed within a chemotype series optimized for FGFR selectivity, though comprehensive kinome-wide profiling data are not publicly available [1].

FGFR3 Tool Compound Comparison Selectivity

FGFR3-IN-5: Optimal Research and Industrial Application Scenarios Based on Comparative Evidence


FGFR3-Driven Cancer Cell Line Profiling Requiring Isoform-Selective Inhibition

FGFR3-IN-5 is ideally suited for profiling FGFR3-dependent cancer cell lines (e.g., RT112, RT4, UM-UC-14 bladder cancer models) where confounding FGFR1 inhibition would obscure interpretation. Its 96-fold enzymatic selectivity over FGFR1 [1] and 7.4-fold cellular selectivity in HEK-293 cells [1] ensure that observed phenotypic effects are attributable predominantly to FGFR3 blockade. In contrast, use of a pan-FGFR inhibitor such as erdafitinib or infigratinib in these assays would simultaneously inhibit FGFR1 and FGFR2, confounding the assignment of efficacy to a specific isoform [2].

Biochemical Kinase Selectivity Profiling and Assay Development

The well-characterized enzymatic IC50 values of FGFR3-IN-5 against FGFR1 (289 nM), FGFR2 (44 nM), and FGFR3 (3 nM) [1] make the compound a reliable reference standard for developing and validating FGFR kinase selectivity assays. Its moderate potency (3 nM) falls within the linear range of many biochemical assay formats, facilitating accurate IC50 determination without the saturation issues that can accompany sub-nanomolar inhibitors like LOXO-435 (0.3 nM) [3]. This property is valuable for high-throughput screening laboratories requiring consistent assay performance.

Structure-Activity Relationship (SAR) Studies on the Pyrazolo[1,5-a]pyridine Chemotype

As a representative of the substituted pyrazolo[1,5-a]pyridine series disclosed in WO2020131627, FGFR3-IN-5 (designated compound 37 in the patent) [1] serves as a benchmark for medicinal chemistry efforts aimed at optimizing FGFR3 selectivity within this chemical space. Researchers can use its IC50 values and selectivity ratios as a reference point for comparing newly synthesized analogs, enabling quantitative SAR analysis.

In Vitro Target Engagement Studies with Orthogonal Readouts

FGFR3-IN-5 is one of the few FGFR3 inhibitors with published cellular target engagement data (FGFR3 phosphorylation IC50 = 8 nM; FGFR1 phosphorylation IC50 = 59 nM in HEK-293 cells) [1]. This dataset supports the use of the compound in experiments employing orthogonal readouts—such as Western blotting, ELISA, or high-content imaging—to confirm that observed biological effects correlate directly with FGFR3 inhibition rather than off-target kinase activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fgfr3-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.